

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 11-Bromoundecyltrimethoxysilane

Cat. No.: B103482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **11-Bromoundecyltrimethoxysilane**, a bifunctional organosilane crucial for surface engineering and functionalization. This document details its chemical structure, physicochemical properties, synthesis, and characterization, with a focus on its application in the formation of self-assembled monolayers (SAMs).

Chemical Structure and Identification

11-Bromoundecyltrimethoxysilane is an organosilane featuring a terminal bromine atom and a trimethoxysilane headgroup, connected by an eleven-carbon alkyl chain. This unique structure allows it to act as a versatile molecular linker. The trimethoxysilane group facilitates covalent attachment to hydroxylated surfaces like silicon wafers, glass, and metal oxides, while the terminal bromine serves as a reactive site for subsequent chemical modifications.

Chemical Structure:

Identifiers:

- CAS Number: 17947-99-8^[1]
- Molecular Formula: C₁₄H₃₁BrO₃Si^[1]

- IUPAC Name: (11-bromoundecyl)trimethoxysilane[1]
- SMILES: CO--INVALID-LINK--(OC)OC[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **11-Bromoundecyltrimethoxysilane** is presented in the table below.

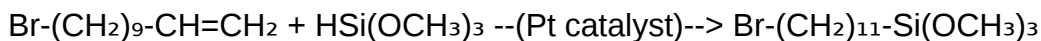
Property	Value	Reference
Molecular Weight	355.38 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	341 °C at 760 mmHg	
Density	1.084 g/cm ³	
Refractive Index	1.453	
Flash Point	160 °C	
Solubility	Soluble in anhydrous organic solvents such as toluene and ethanol.	

Synthesis and Purification

The primary synthetic route to **11-Bromoundecyltrimethoxysilane** is the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Synthesis

Reaction:



Materials:

- 11-bromo-1-undecene

- Trimethoxysilane
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Anhydrous toluene (reaction solvent)
- Inert gas (Argon or Nitrogen)

Procedure:

- Under an inert atmosphere, a solution of 11-bromo-1-undecene in anhydrous toluene is prepared in a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser.
- A catalytic amount of Karstedt's catalyst is added to the solution.
- Trimethoxysilane (typically in slight excess) is added dropwise to the reaction mixture at room temperature.
- The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by Gas Chromatography (GC) or ^1H NMR spectroscopy.
- Upon completion, the reaction is cooled to room temperature.

Experimental Protocol: Purification

Procedure:

- The reaction mixture is filtered to remove the platinum catalyst.
- The solvent and any excess trimethoxysilane are removed under reduced pressure using a rotary evaporator.
- The crude product is then purified by fractional vacuum distillation to yield pure **11-Bromoundecyltrimethoxysilane**. The purity can be assessed by GC and NMR spectroscopy.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of **11-Bromoundecyltrimethoxysilane**.

^1H NMR (Proton NMR):

- Experimental Conditions: Typically run in deuterated chloroform (CDCl_3) at room temperature using a spectrometer operating at 300 MHz or higher.
- Expected Chemical Shifts and Assignments:
 - $\delta \sim 3.58$ ppm (s, 9H): The nine protons of the three methoxy groups ($-\text{Si}(\text{OCH}_3)_3$).
 - $\delta \sim 3.40$ ppm (t, 2H): The two protons of the methylene group adjacent to the bromine atom ($-\text{CH}_2\text{Br}$).
 - $\delta \sim 1.85$ ppm (quintet, 2H): The two protons of the methylene group beta to the bromine atom ($-\text{CH}_2\text{CH}_2\text{Br}$).
 - $\delta \sim 1.2$ -1.6 ppm (m, 16H): The sixteen protons of the eight methylene groups in the middle of the alkyl chain.
 - $\delta \sim 0.65$ ppm (t, 2H): The two protons of the methylene group adjacent to the silicon atom ($-\text{CH}_2\text{Si}$).

^{13}C NMR (Carbon-13 NMR):

- Experimental Conditions: Typically run in CDCl_3 at a frequency corresponding to the ^1H NMR frequency (e.g., 75 MHz for a 300 MHz ^1H NMR).
- Expected Chemical Shifts:
 - $\delta \sim 50.5$ ppm: Methoxy carbons ($-\text{Si}(\text{OCH}_3)_3$).
 - $\delta \sim 34.0$ ppm: Methylene carbon alpha to bromine ($-\text{CH}_2\text{Br}$).

- δ ~32.8 ppm: Methylene carbon beta to bromine (-CH₂CH₂Br).
- δ ~22.7 - 31.9 ppm: Methylene carbons of the long alkyl chain.
- δ ~9.0 ppm: Methylene carbon alpha to silicon (-CH₂Si).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to characterize the formation of self-assembled monolayers.

Wavenumber (cm ⁻¹)	Vibrational Mode
~2925, 2854	C-H stretching of methylene groups
~1465	C-H bending of methylene groups
~1080	Si-O-C stretching
~820	Si-O stretching
~650	C-Br stretching

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the alkyl chain.

- α -cleavage: Loss of a propyl group from the silicon end.
- Loss of Br•: Formation of a [C₁₁H₂₂Si(OCH₃)₃]⁺ fragment.
- Cleavage of the alkyl chain: A series of peaks separated by 14 amu (CH₂).

Application: Self-Assembled Monolayers (SAMs)

11-Bromoundecyltrimethoxysilane is widely used to form well-ordered self-assembled monolayers on hydroxylated surfaces. These SAMs can then be further functionalized via reactions at the terminal bromine atom.

Experimental Protocol: SAM Formation on a Silicon Wafer

1. Substrate Cleaning and Hydroxylation:

- Silicon wafers are first cleaned to remove organic contaminants. A common method is sonication in a series of solvents such as acetone, and isopropanol, followed by a thorough rinse with deionized water.
- To create a hydrophilic surface with abundant hydroxyl groups, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 30-60 minutes). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
- After piranha cleaning, the wafers are extensively rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen).

2. Solution Deposition of **11-Bromoundecyltrimethoxysilane**:

- A dilute solution of **11-Bromoundecyltrimethoxysilane** (typically 1-5 mM) is prepared in an anhydrous solvent, such as toluene.
- The cleaned and hydroxylated silicon wafers are immersed in this solution under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
- The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.
- After immersion, the wafers are removed from the solution and rinsed with fresh solvent (e.g., toluene, then ethanol) to remove any physisorbed molecules.

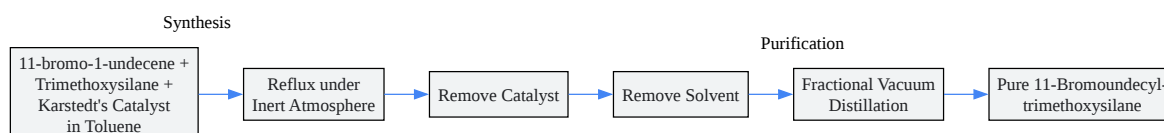
- The wafers are then cured at an elevated temperature (e.g., 120 °C) for a short period to promote the formation of covalent siloxane bonds with the surface and between adjacent silane molecules.

Characterization of SAMs

- Contact Angle Goniometry: The hydrophobicity of the SAM-coated surface is assessed by measuring the static water contact angle. A higher contact angle compared to the bare hydroxylated silicon surface indicates the successful formation of a hydrophobic alkylsilane monolayer.
- Ellipsometry: This technique is used to measure the thickness of the SAM, which should correspond to the length of the **11-Bromoundecyltrimethoxysilane** molecule in a relatively upright orientation.
- X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the elemental composition of the surface, showing the presence of Si, C, O, and Br.
- Atomic Force Microscopy (AFM): AFM provides information on the surface morphology and roughness of the SAM.

Visualizations

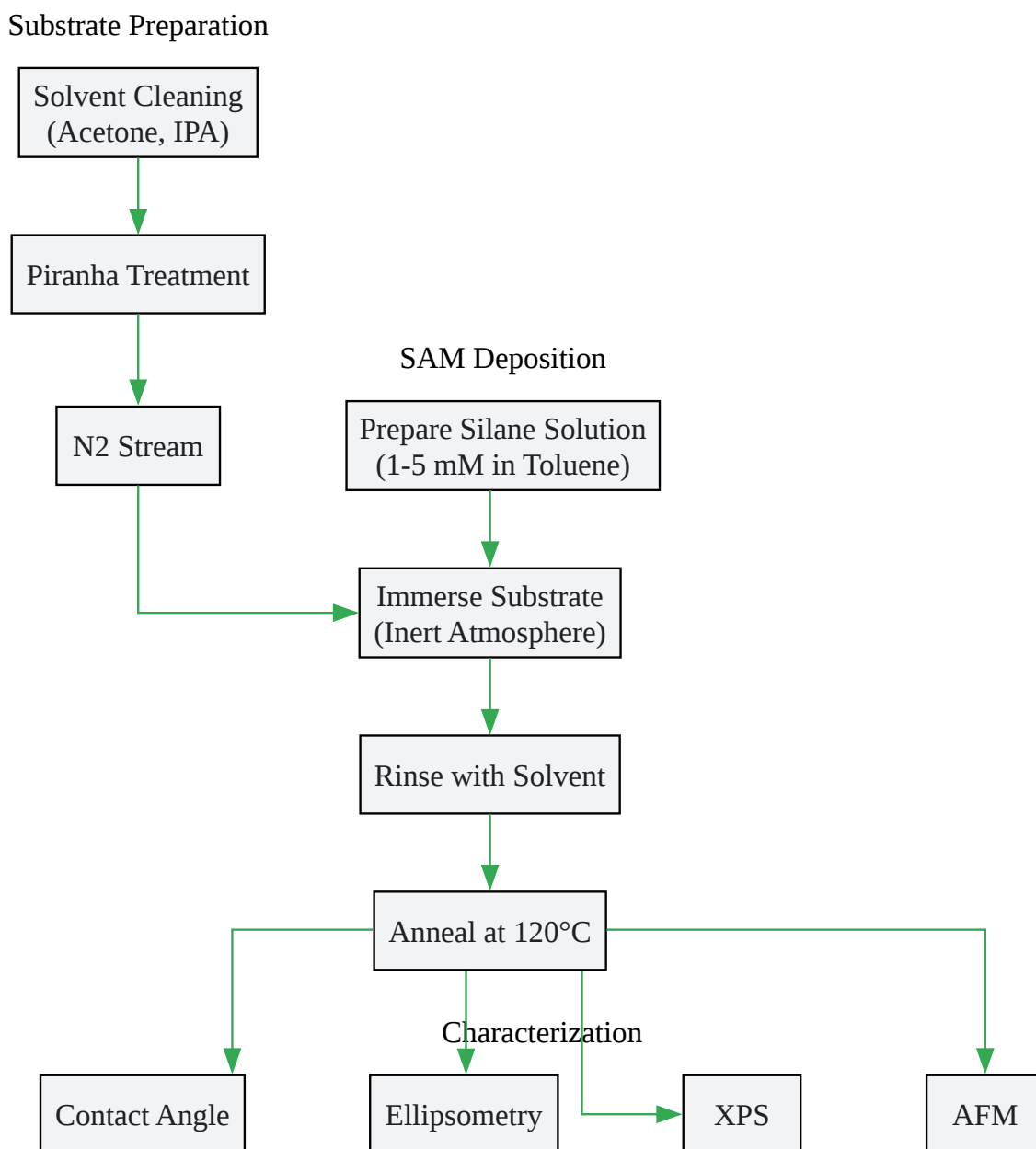
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **11-Bromoundecyltrimethoxysilane**.

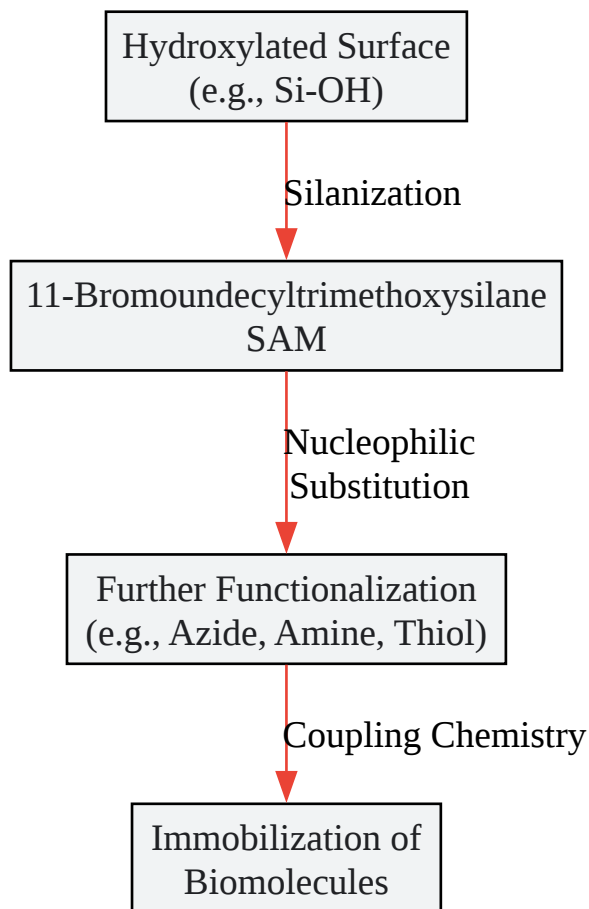
Self-Assembled Monolayer (SAM) Formation Workflow



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Caption: Workflow for the formation and characterization of a SAM on a silicon wafer.

Surface Functionalization Pathway



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Caption: General pathway for surface functionalization using the brominated SAM.

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References

- 1. (11-Bromoundecyl)(trimethoxy)silane | C₁₄H₃₁BrO₃Si | CID 23020645 - PubChem [pubchem.ncbi.nlm.nih.gov]

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